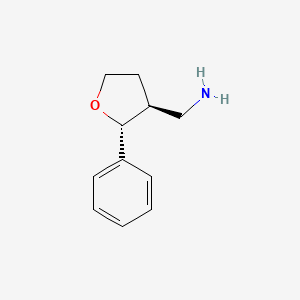
(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol, also known as PPM, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. It is a white crystalline solid that is soluble in water and other polar solvents. PPM has been extensively researched due to its unique chemical properties and potential benefits in various applications.
Wirkmechanismus
The mechanism of action of (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of certain kinases, which play a role in cell signaling and growth. This compound has also been found to inhibit the activity of certain metalloenzymes, which are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as in vivo in animal models. This compound has also been found to have anti-inflammatory properties, and has been studied for its potential use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also soluble in water and other polar solvents, making it easy to work with in aqueous solutions. However, this compound has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol. One potential area of research is its use as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and potential efficacy in treating various types of cancer. Another potential area of research is its use in materials science, as it has been found to have potential applications in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the potential advantages and limitations of this compound for use in lab experiments, and to optimize its synthesis and purification methods.
Synthesemethoden
The synthesis of (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol involves the reaction of 2,5-dichloropyrimidine with formaldehyde in the presence of a base. The resulting product is then treated with a reducing agent to yield this compound. This synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
- Pyrimidine weisen antimikrobielle Eigenschaften auf, was sie wertvoll im Kampf gegen bakterielle, fungale und virale Infektionen macht. Forscher haben ihr Potenzial als Antibiotika, Antimykotika und antivirale Mittel untersucht .
- Auf Pyrimidin basierende Medikamente spielen eine entscheidende Rolle in der Krebsbehandlung. Sie zielen auf bestimmte Pfade ab, die an Tumorwachstum und -proliferation beteiligt sind. Beispiele sind Fluoropyrimidine (z. B. 5-Fluorouracil), die in der Chemotherapie eingesetzt werden .
- Pyrimidine beeinflussen Immunreaktionen und wurden auf ihre immunmodulatorischen Wirkungen untersucht. Forscher untersuchen ihren Einsatz in der Immuntherapie und Immuno-Onkologie .
- Pyrimidine haben das Potenzial als zentralnervöse (ZNS)-aktive Wirkstoffe. Sie können sich auf Neurotransmittersysteme auswirken, was sie für neurologische Erkrankungen wie Epilepsie, Depression und neurodegenerative Erkrankungen relevant macht .
- Einige Pyrimidinderivate zeigen analgetische Eigenschaften. Forscher untersuchen ihre Rolle bei der Behandlung chronischer Schmerzzustände .
- Pyrimidine wurden auf ihre antihyperglykämischen Wirkungen untersucht. Sie können den Glukosestoffwechsel und die Insulinsensitivität beeinflussen und bieten so potenzielle therapeutische Optionen für Diabetes .
Antimicrobial Agents
Anticancer Therapeutics
Immunology and Immuno-oncology
Neurological Disorders
Chronic Pain Management
Diabetes Mellitus
Diese Anwendungen verdeutlichen die breite Wirkung von Pyrimidin-basierten Medikamenten in verschiedenen medizinischen Bereichen. Forscher untersuchen weiterhin ihr Potenzial, um bisher nicht behandelbare Erkrankungen zu bekämpfen . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, zögern Sie bitte nicht, zu fragen!
Eigenschaften
IUPAC Name |
(2-pyrimidin-5-ylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-5-7-1-12-9(13-2-7)8-3-10-6-11-4-8/h1-4,6,14H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZDMAOEMEUKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C2=CN=CN=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1934638-95-5 |
Source


|
| Record name | [2-(pyrimidin-5-yl)pyrimidin-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

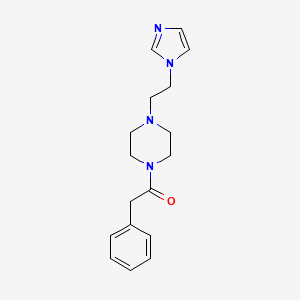
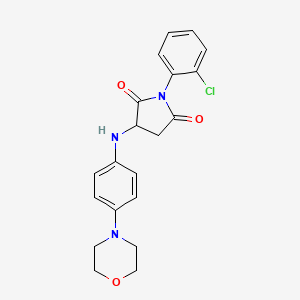
![1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2393082.png)
![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)
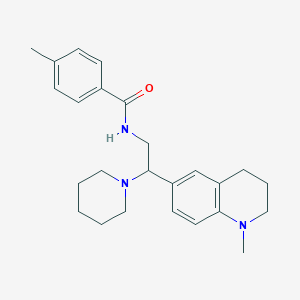
![3-benzyl-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2393085.png)
![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)
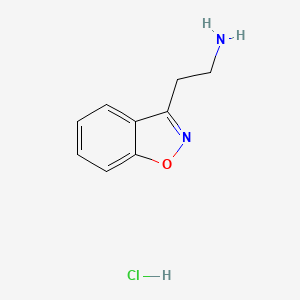
![ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393088.png)
![(2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2393089.png)
![4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2393090.png)
![3-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393093.png)

